![molecular formula C15H21N3O B7460345 N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EIPA and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine involves the inhibition of the Na+/H+ exchanger, which is a membrane protein that regulates intracellular pH. By inhibiting this protein, EIPA can affect various cellular processes, including cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine depend on the specific application and concentration used. In cancer research, EIPA has been shown to inhibit cell proliferation and induce apoptosis. In cardiovascular disease, EIPA has been shown to prevent cardiac hypertrophy and improve cardiac function. In neuroscience, EIPA has been shown to have neuroprotective effects and enhance neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine in lab experiments is its specificity for the Na+/H+ exchanger, which allows for targeted inhibition of this protein. However, one limitation is that EIPA can affect other cellular processes, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine. One potential direction is to study the effects of EIPA on other diseases, such as diabetes and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of the Na+/H+ exchanger. Additionally, research could focus on the development of EIPA-based therapies for cancer, cardiovascular disease, and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine involves the reaction of 3-ethoxybenzyl chloride with imidazole in the presence of a base. The resulting product is then treated with 3-aminopropylamine to obtain the final compound.
Scientific Research Applications
N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine has been studied for its potential therapeutic applications in various fields of science, including cancer research, cardiovascular disease, and neuroscience. In cancer research, EIPA has been shown to inhibit the growth and metastasis of cancer cells by targeting the Na+/H+ exchanger. In cardiovascular disease, EIPA has been studied for its potential to prevent cardiac hypertrophy and heart failure. In neuroscience, EIPA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-19-15-6-3-5-14(11-15)12-16-7-4-9-18-10-8-17-13-18/h3,5-6,8,10-11,13,16H,2,4,7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDRJKMQSUROKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.